3-Azabicyclo[3.1.1]heptan-6-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-4-1-5(6)3-7-2-4/h4-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTJOIYABJNMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389441-76-2 | |
| Record name | 3-azabicyclo[3.1.1]heptan-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Bridged Bicyclic Scaffolds in Molecular Design
Bridged bicyclic compounds, such as 3-Azabicyclo[3.1.1]heptan-6-ol, are increasingly recognized for their importance in molecular design, especially within medicinal chemistry. bohrium.comd-nb.info Their three-dimensional and structurally rigid nature offers a stark contrast to the often-planar structures of many traditional small molecule drugs. rsc.org This "escape from flatland" is a key strategy in modern drug discovery to access novel chemical space and improve the pharmacological properties of drug candidates. rsc.org
The rigidity of these scaffolds helps to maintain specific conformations, which can be advantageous for binding to biological targets with high affinity and selectivity. rsc.orgnih.gov By replacing planar aromatic rings with bridged bicyclic structures, chemists can often enhance properties such as aqueous solubility and metabolic stability, while avoiding undesirable interactions like π-π stacking. d-nb.info The 3-azabicyclo[3.1.1]heptane framework, in particular, has been proposed as a saturated isostere for commonly used heterocycles like pyridine (B92270) and piperidine (B6355638), offering a way to modulate physicochemical properties while retaining key binding interactions. researchgate.netresearchgate.net The development of synthetic methods to create a diverse range of these scaffolds is crucial for exploring new therapeutic possibilities. bohrium.com
Conformational Rigidity and Stereoelectronic Properties of the 3 Azabicyclo 3.1.1 Heptane System
The 3-azabicyclo[3.1.1]heptane system is characterized by a highly constrained and rigid molecular architecture. This rigidity stems from the bicyclo[3.1.1]heptane core, which possesses significant conformational restrictions due to the bridged structure. Unlike more flexible ring systems, the bridgehead carbons in this scaffold maintain fixed spatial relationships, leading to a well-defined three-dimensional shape. nih.gov This conformational rigidity is a desirable trait in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. researchgate.net
Historical Context of Azabicyclic Compound Research and Development
Classical Approaches to 3-Azabicyclo[3.1.1]heptane Ring Systems
Traditional methods for synthesizing the 3-azabicyclo[3.1.1]heptane core often rely on intramolecular cyclization reactions. These approaches are foundational and provide a straightforward, albeit sometimes harsh, route to the desired bicyclic structure.
Intramolecular Cyclization Reactions of Amino Alcohol Precursors
One of the most established methods for creating the 3-azabicyclo[3.1.1]heptane framework is through the intramolecular cyclization of appropriately substituted amino alcohol precursors. This strategy involves forming the bicyclic system by creating a new bond within a single molecule.
The intramolecular cyclization is frequently facilitated by the use of strong acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). In this process, the acid protonates the hydroxyl and amino groups of the precursor molecule. This protonation activates these functional groups, making them more susceptible to a nucleophilic attack, which leads to the closure of the ring and the formation of the bicyclic structure. The final product, 3-azabicyclo[3.1.1]heptan-6-ol, is typically obtained as a free base and can then be converted to its hydrochloride salt for improved stability and handling.
| Parameter | Description | Impact on Reaction |
| Acid Catalyst | Strong acids like HCl or H₂SO₄ are commonly used. | Facilitates protonation of functional groups, initiating ring closure. |
| Temperature | Reaction temperature is carefully controlled. | Affects reaction rate and can influence the formation of side products. |
| Solvent | The choice of solvent can impact solubility and reactivity. | Can influence reaction efficiency and product isolation. |
| Reaction Time | The duration of the reaction is optimized. | Ensures complete conversion of the starting material while minimizing degradation. |
Diastereoselective Strecker Reaction and Imide Formation Strategies
More contemporary and efficient approaches to the 3-azabicyclo[3.1.1]heptane scaffold have been developed, offering advantages in terms of stereocontrol and scalability. These methods often proceed through key bicyclic imide intermediates.
Synthesis from 3-Oxocyclobutanecarboxylate
A highly effective multigram-scale synthesis begins with the readily available starting material, 3-oxocyclobutanecarboxylate. researchgate.netchemrxiv.org This approach utilizes a diastereoselective Strecker reaction to introduce an amino group and create a 1,3-difunctionalized cyclobutane (B1203170) derivative with high stereochemical control. researchgate.netchemrxiv.org
Formation of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione Intermediates
The 1,3-functionalized cyclobutane intermediate undergoes an intramolecular imide formation to yield the key bicyclic intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. researchgate.netchemrxiv.orgresearchgate.net This dione (B5365651) is a versatile building block that can be further modified. Subsequent reduction of the dione and other functional group manipulations lead to the target this compound. This method is particularly advantageous for its high selectivity and suitability for large-scale production, making it a valuable route for generating building blocks for medicinal chemistry applications. researchgate.net
| Step | Reagents and Conditions | Intermediate/Product | Yield |
| Strecker Reaction | 3-Oxocyclobutanecarboxylate, Strecker reagents | 1,3-Functionalized cyclobutane derivative | High |
| Imide Formation | Base-mediated cyclization | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | High |
| Reduction | Reducing agents (e.g., BH₃∙Me₂S) | 1-Amino-3-azabicyclo[3.1.1]heptane derivatives | 93% (for a specific derivative) chemrxiv.org |
| Final Conversion | Further functional group manipulations | This compound | - |
Subsequent Reduction and Functional Group Manipulations
The synthesis of this compound often involves the reduction of precursor molecules and subsequent manipulation of functional groups. A notable method starts with the diastereoselective Strecker reaction using 3-oxocyclobutanecarboxylate. This reaction introduces an amino group and sets up a 1,3-functionalized intermediate. This intermediate then undergoes intramolecular imide formation to create the bicyclic 3-azabicyclo[3.1.1]heptane-2,4-dione.
Further transformations are then required to arrive at the target alcohol. These transformations include the reduction of the dione to the corresponding amine. This can be followed by other functional group manipulations to yield this compound. For instance, a general approach involves the reduction of spirocyclic oxetanyl nitriles. nih.gov The specific reaction conditions, such as the choice of reducing agent and solvent, are critical in determining the yield and purity of the final product. researchgate.net For example, catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing nitrile groups to amines.
A specific example of a multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives involves the reduction of a bicyclic imide intermediate. chemrxiv.org In this process, the imide is dissolved in methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere at an elevated temperature to facilitate the reduction. chemrxiv.org
| Starting Material | Key Intermediates | Final Product | Key Reactions | Reference |
| 3-Oxocyclobutanecarboxylate | 1,3-functionalized cyclobutane, 3-Azabicyclo[3.1.1]heptane-2,4-dione | This compound | Diastereoselective Strecker reaction, Intramolecular imide formation, Reduction | |
| Spirocyclic oxetanyl nitriles | Not specified | 3-Azabicyclo[3.1.1]heptanes | Reduction | nih.gov |
| Bicyclic imide | Not specified | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Catalytic debenzylation | chemrxiv.org |
Contemporary and Advanced Synthetic Routes
Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for constructing the 3-azabicyclo[3.1.1]heptane scaffold. These contemporary routes often employ catalysis and novel reaction strategies to achieve high levels of control and efficiency.
Catalyst-Controlled Annulations
Catalyst-controlled annulation reactions have emerged as a powerful tool for the synthesis of bridged bicyclic systems. These reactions allow for the divergent synthesis of various azabicyclo[3.1.1]heptene isomers from readily available starting materials like vinyl azides and bicyclo[1.1.0]butanes (BCBs). acs.orgnih.gov The choice of catalyst is crucial in directing the reaction towards the desired product. acs.orgnih.gov
Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile building blocks in cycloaddition reactions. acs.orgchinesechemsoc.org Their high strain energy facilitates ring-opening and annulation reactions, providing access to complex bicyclic structures.
A notable example is the formal dipolar [4π + 2σ] cycloaddition of BCBs with nitrones. rsc.org This reaction can be promoted by an amine to yield C4-unsubstituted 2-oxa-3-azabicyclo[3.1.1]heptanes. rsc.org The nitrones are often generated in situ from hydroxylamines and polyformaldehyde. rsc.org This method is characterized by its mild reaction conditions and excellent tolerance for various functional groups. rsc.org Interestingly, the regioselectivity of the cycloaddition can differ depending on whether mono- or disubstituted BCBs are used. rsc.org
Lewis acids, such as Eu(OTf)3, can also catalyze the formal dipolar [4π+2σ] cycloaddition of BCBs with nitrones, leading to multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes. chinesechemsoc.orgresearchgate.net Computational studies suggest that this reaction likely proceeds through a nucleophilic addition of the nitrone to the BCB, followed by an intramolecular cyclization. researchgate.net
Another approach involves the stereospecific intermolecular formal [2σ + 2σ]-cycloaddition of aziridines with BCBs, catalyzed by B(C6F5)3, to produce enantiopure 2-azabicyclo[3.1.1]heptane derivatives. acs.org
| Reactants | Catalyst/Promoter | Product | Reaction Type | Reference |
| Bicyclo[1.1.0]butanes, Hydroxylamines, Polyformaldehyde | Amine | 2-Oxa-3-azabicyclo[3.1.1]heptanes | Formal dipolar [4π + 2σ] cycloaddition | rsc.org |
| Bicyclo[1.1.0]butanes, Nitrones | Eu(OTf)3 | 2-Oxa-3-azabicyclo[3.1.1]heptanes | Formal dipolar [4π+2σ] cycloaddition | chinesechemsoc.orgresearchgate.net |
| Aziridines, Bicyclo[1.1.0]butanes | B(C6F5)3 | 2-Azabicyclo[3.1.1]heptane derivatives | Formal [2σ + 2σ]-cycloaddition | acs.org |
Metal catalysts play a pivotal role in modern synthetic strategies for constructing the 3-azabicyclo[3.1.1]heptane core. acs.orgchinesechemsoc.orgchemshuttle.com These catalysts can enable novel reaction pathways and provide access to a diverse range of substituted bicyclic compounds.
Recent research has demonstrated the divergent synthesis of 2- and 3-azabicyclo[3.1.1]heptenes (aza-BCHepes) from vinyl azides and bicyclo[1.1.0]butanes (BCBs) using two distinct catalytic annulations. acs.orgnih.gov A Ti(III)-catalyzed single-electron reductive generation of C-radicals from BCBs facilitates a concise (3 + 3) annulation with vinyl azides to afford 2-aza-BCHepe scaffolds. acs.orgnih.gov In contrast, scandium catalysis promotes a dipolar (3 + 2) annulation with vinyl azides to generate 2-azidobicyclo[2.1.1]hexanes, which then undergo a chemoselective rearrangement to form 3-aza-BCHepes. acs.orgnih.gov
Lewis acid catalysis has also been instrumental in developing new routes to these scaffolds. For instance, a Eu(OTf)3-catalyzed cycloaddition of BCBs with nitrones has been developed for the synthesis of racemic 2-oxa-3-azabicyclo[3.1.1]heptanes. chinesechemsoc.org
Continuous Flow Synthesis Techniques
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. scielo.br These benefits are particularly valuable for industrial-scale production.
In the context of this compound synthesis, continuous flow reactors can be employed for large-scale cyclization reactions. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and product purity. A recent study has demonstrated the continuous-flow synthesis of this compound with a high yield of 92% on a 100 g scale, utilizing Pd/C catalysts and in-line infrared (IR) monitoring to track the reaction's progress.
Photochemical Cyclization Strategies
Photochemical reactions provide a powerful and often mild approach to constructing complex molecular architectures, including the 3-azabicyclo[3.1.1]heptane system. nih.govenamine.netresearchgate.net These reactions utilize light to initiate cyclization cascades, often under operationally simple conditions. nih.gov
One such strategy is the photoinduced [3σ+2σ] cycloaddition for the synthesis of trisubstituted bicyclo[3.1.1]heptanes using bicyclo[1.1.0]butanes and cyclopropylamines. nih.gov This method provides access to unique meta-substituted arene bioisosteres. nih.gov The development of such photochemical methods expands the available chemical space for these important bicyclic motifs. nih.gov
While direct photochemical synthesis of this compound is not explicitly detailed in the provided context, the synthesis of related azabicyclo[3.2.0]heptanes via intramolecular [2+2]-photochemical cyclization has been reported, highlighting the potential of this strategy for constructing similar bicyclic systems. enamine.net
Protecting Group Strategies for the Nitrogen Atom
In the synthesis of complex molecules containing the this compound scaffold, protection of the secondary amine is often a crucial step to prevent unwanted side reactions and to direct the reactivity of other functional groups. The choice of a suitable protecting group is dictated by its stability under the planned reaction conditions and the ease of its selective removal.
For bicyclic amines, carbamate-based protecting groups are a popular choice due to their reliable installation, stability across a wide range of reaction conditions, and predictable deprotection methods. masterorganicchemistry.com The most commonly used carbamate (B1207046) protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.comwikipedia.org
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.org It is known for its stability towards many nucleophiles and bases, making it suitable for reactions involving these types of reagents. organic-chemistry.org Deprotection of the Boc group is generally achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.com
The Cbz group is installed using benzyl (B1604629) chloroformate. A key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which are neutral conditions that are often compatible with other functional groups in the molecule. wikipedia.org
The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is particularly valued for its lability to basic conditions, often being removed by treatment with a secondary amine like piperidine (B6355638) in a polar aprotic solvent. wikipedia.org This orthogonality with acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups allows for selective deprotection strategies in multi-step syntheses.
Another protecting group that has found utility in the context of amino acid synthesis is the 9-phenylfluoren-9-yl (Pf) group . This bulky group is known to be significantly more stable to acidic conditions than the trityl group and effectively prevents epimerization at the α-carbon. nih.gov While its application has been primarily in amino acid chemistry, its steric bulk and stability profile could make it a candidate for protecting the nitrogen in the rigid 3-azabicyclo[3.1.1]heptane system, particularly when stereochemical integrity at a neighboring center is a concern. nih.gov
Table 2: Common Nitrogen Protecting Groups and Their Properties
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Features |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong acid (e.g., TFA, HCl) | Stable to base and nucleophiles |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (H₂/Pd-C) | Orthogonal to acid- and base-labile groups |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) | Orthogonal to acid- and hydrogenolysis-labile groups |
Purification and Isolation Techniques for Bicyclic Amine-Alcohols
The purification and isolation of bicyclic amine-alcohols like this compound present a unique set of challenges due to the presence of both a basic amino group and a polar hydroxyl group. These functional groups can lead to issues such as tailing on normal-phase silica (B1680970) gel chromatography and poor retention on reverse-phase chromatography. Therefore, specialized techniques are often required to obtain the compound in high purity.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of polar compounds like amino alcohols. For the separation of bicyclic 1,3-amino alcohols, both direct and indirect HPLC methods have been developed. nih.gov
Direct methods may involve the use of specialized chiral stationary phases, such as a naphthylethyl carbamate-derivatized β-cyclodextrin column, which can be operated in a polar-organic mode. nih.gov
Indirect methods involve derivatization of the amino group to form diastereomers that can be separated on standard reverse-phase columns like LiChrospher RP-18. nih.gov
For preparative scale purification, flash chromatography is often employed. The polarity of the amino alcohol may necessitate the use of polar solvent systems, and sometimes the addition of a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent can help to reduce peak tailing on silica gel.
Non-Chromatographic Methods:
Crystallization is a highly effective method for purifying solid compounds. If this compound is a solid, it may be purified by crystallization from a suitable solvent or solvent mixture. Often, the hydrochloride salt of the amine is prepared, which may have better crystalline properties than the free base.
Acid-Base Extraction can be a useful technique to separate the basic amino alcohol from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine into the aqueous phase as its salt. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities. Finally, the pH of the aqueous layer is raised with a base to liberate the free amine, which can then be extracted back into an organic solvent.
Distillation may be a viable option for the purification of the final product, particularly if it is a liquid or a low-melting solid. However, the high polarity of amino alcohols can result in high boiling points, potentially requiring vacuum distillation to avoid decomposition.
Solid-Phase Extraction (SPE) can be an efficient method for the purification of polar molecules like amino alcohols from complex reaction mixtures. nih.gov This technique can be particularly useful for removing polar byproducts, such as those from enzymatic reactions. nih.gov
A summary of purification and isolation techniques is presented in the table below.
Table 3: Purification and Isolation Techniques for Bicyclic Amine-Alcohols
| Technique | Principle | Applicability to this compound |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | High-resolution separation of stereoisomers and impurities. nih.gov |
| Flash Chromatography | Adsorption chromatography with a moderate pressure. | Preparative scale purification, may require modified eluents. |
| Crystallization | Formation of a solid crystalline structure from a solution. | Purification of solid products, often as a salt. |
| Acid-Base Extraction | Separation based on the acidic/basic properties of the compound. | Removal of non-basic impurities. |
| Distillation | Separation based on differences in boiling points. | Purification of liquid or low-melting solid products, may require vacuum. |
Diastereoselectivity in Synthetic Pathways
The control of diastereoselectivity is a critical aspect of synthesizing this compound. The relative orientation of the hydroxyl group results in two diastereomers: exo and endo. The formation of these isomers is highly dependent on the synthetic route and reaction conditions employed.
One common approach involves the reduction of a 3-azabicyclo[3.1.1]heptan-6-one precursor. The stereochemical outcome of this reduction is influenced by the steric hindrance of the bicyclic system and the nature of the reducing agent. For instance, the reduction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one can yield a mixture of exo and endo alcohols. nih.gov The approach of the reducing agent is typically favored from the less hindered face, leading to a predominance of one diastereomer.
Another strategy involves cycloaddition reactions. For example, a diastereoselective (3+3) cycloaddition between bicyclobutanes and pyridinium (B92312) ylides has been developed to form highly substituted azabicyclo[3.1.1]heptanes. rsc.orgchemrxiv.org These reactions often proceed with high diastereoselectivity, establishing the relative stereochemistry of multiple new stereocenters in a single step. rsc.org For instance, the reaction of bicyclo[1.1.0]butanes (BCBs) with pyridinium ylides can afford azabicyclo[3.1.1]heptanes as single diastereomers. chemrxiv.org
The intramolecular cyclization of appropriately substituted precursors is also a key method. An efficient approach to 3-azabicyclo[3.1.1]heptanes relies on the intramolecular formation of an imide from a 1,3-functionalized cyclobutane derivative, which is obtained through a diastereoselective Strecker reaction. chemrxiv.orgresearchgate.net This method allows for the construction of the bicyclic core with defined stereochemistry.
The choice of catalyst can also play a crucial role in directing diastereoselectivity. In the synthesis of related 3-azabicyclo[3.1.0]hexane systems, dirhodium(II) catalysts have been used to control the exo/endo selectivity in cyclopropanation reactions. nih.gov While this is a different bicyclic system, the principles of catalyst-controlled diastereoselection are relevant. For example, the use of Rh₂(S-TPPTTL)₄ and its brominated derivative in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate resulted in different exo/endo ratios. nih.gov
Table 1: Diastereoselectivity in Selected Syntheses of Azabicyclo[3.1.1]heptane Derivatives
| Reaction Type | Reactants | Catalyst/Conditions | Diastereomeric Ratio (dr) | Reference |
| (3+3) Cycloaddition | Bicyclobutanes and Pyridinium Ylides | Ambient temperature, no catalyst | >20:1 | rsc.org |
| Formal [4π+2σ] Cycloaddition | Bicyclo[1.1.0]butanes and Azomethine Ylides | Copper-catalyzed | >20:1 | acs.org |
| Strecker Reaction/Intramolecular Imide Formation | 3-Oxocyclobutanecarboxylate | Not specified | Diastereoselective | chemrxiv.orgresearchgate.net |
Enantioselective Approaches to Chiral 3-Azabicyclo[3.1.1]heptane Derivatives
Accessing enantiomerically pure this compound and its derivatives is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies have been developed to achieve enantiocontrol in the synthesis of this bicyclic system.
A significant breakthrough has been the development of a copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) and azomethine ylides. This method provides a diverse array of enantioenriched 3-azabicyclo[3.1.1]heptanes with excellent levels of both diastereo- and enantioselectivity, with most examples achieving 97–99% enantiomeric excess (ee). acs.org
Another approach involves the use of chiral catalysts in cycloaddition reactions. While not specific to this compound, the principles are applicable. For instance, in the synthesis of 3-azabicyclo[3.1.0]hexanes, a related bicyclic system, a copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes has been reported. beilstein-journals.org This highlights the potential of using chiral Lewis acid catalysts to induce enantioselectivity.
Furthermore, enantiopure 2-azabicyclo[3.1.1]heptane derivatives have been accessed through a formal [2σ + 2σ]-cycloaddition of aziridines with bicyclo[1.1.0]butanes. acs.org This demonstrates that various cycloaddition strategies can be rendered enantioselective to produce chiral azabicyclic scaffolds.
The synthesis of specific enantiomers, such as (1R,5S,6r)-3-methyl-3-azabicyclo[3.1.1]heptan-6-ol, has been documented, indicating that methods for obtaining single enantiomers are available, although the specific synthetic routes to these particular enantiomers are not always detailed in the provided literature. nih.gov
Table 2: Enantioselective Syntheses of Chiral 3-Azabicyclo[3.1.1]heptane Derivatives
| Reaction Type | Reactants | Catalyst System | Enantiomeric Excess (ee) | Reference |
| Formal [4π+2σ] Cycloaddition | Bicyclo[1.1.0]butanes and Azomethine Ylides | Copper-based catalyst | 97-99% | acs.org |
Structural Elucidation and Stereoisomer Assignment
The definitive assignment of the stereochemistry of this compound and its derivatives is crucial and is typically accomplished using a combination of spectroscopic techniques and, where possible, X-ray crystallography.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative stereochemistry of the exo and endo isomers. The coupling constants and nuclear Overhauser effect (NOE) correlations in ¹H NMR spectra can provide information about the spatial proximity of different protons, allowing for the assignment of the stereochemical configuration.
For absolute stereochemistry determination, X-ray crystallography of a single crystal of a chiral derivative is the gold standard. For example, the structure of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been confirmed by X-ray crystallography. nih.gov This technique provides unambiguous proof of the connectivity and three-dimensional arrangement of atoms in the solid state.
In the absence of suitable crystals for X-ray analysis, chiroptical methods such as circular dichroism (CD) spectroscopy can be employed. Additionally, the stereochemistry of a product can often be inferred by understanding the mechanism of the stereoselective reaction used in its synthesis. For instance, in catalyst-controlled reactions, the known binding mode of the substrate to the chiral catalyst can predict the stereochemical outcome.
Computational modeling is also used to predict the geometric parameters and relative energies of different stereoisomers, which can then be compared with experimental data.
Reaction Chemistry and Derivatization of 3 Azabicyclo 3.1.1 Heptan 6 Ol
Transformations of the Hydroxyl Group
The secondary hydroxyl group in 3-azabicyclo[3.1.1]heptan-6-ol is a prime site for modification, enabling oxidation to the corresponding ketone, reduction to other derivatives, and participation in nucleophilic substitution reactions.
Oxidation Reactions to Ketones
The oxidation of the secondary alcohol in this compound to the corresponding ketone, 3-azabicyclo[3.1.1]heptan-6-one, is a fundamental transformation. This reaction is often a key step in the synthesis of more complex derivatives. Standard oxidation protocols can be employed, although the specific choice of oxidant and reaction conditions may be influenced by the presence of the secondary amine, which can also be susceptible to oxidation. To circumvent this, the amine is often protected, for instance, as a benzyl (B1604629) or tert-butyloxycarbonyl (Boc) derivative, prior to oxidation.
A notable example in the literature describes a two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one. researchgate.net While this synthesis does not start from the corresponding alcohol, it highlights the stability and utility of the resulting ketone as a building block for further derivatization. researchgate.net Common oxidation methods applicable to secondary alcohols, such as Swern oxidation or the use of chromium-based reagents, could potentially be applied to a protected form of this compound to yield the ketone.
Table 1: Potential Oxidation Reactions of this compound Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| N-Protected-3-azabicyclo[3.1.1]heptan-6-ol | Swern Oxidation (Oxalyl chloride, DMSO, Et3N) | N-Protected-3-azabicyclo[3.1.1]heptan-6-one | nih.gov |
| N-Protected-3-azabicyclo[3.1.1]heptan-6-ol | Dess-Martin Periodinane | N-Protected-3-azabicyclo[3.1.1]heptan-6-one | nih.gov |
Reduction Reactions to Various Derivatives
The reduction of derivatives of this compound, particularly the ketone, opens pathways to other functionalized compounds. For instance, the reduction of an imide or amide functionality within a related 3-azabicyclo[3.1.1]heptane system can be achieved using powerful reducing agents like borane-dimethyl sulfide (B99878) complex (BH3·SMe2). chemrxiv.org In a multi-step synthesis of a monoprotected diamine derivative of 3-azabicyclo[3.1.1]heptane, an imide intermediate was successfully reduced with BH3·SMe2. chemrxiv.org
While direct reduction of the hydroxyl group of this compound itself is not a common transformation, the reduction of the corresponding ketone would regenerate the alcohol. More synthetically useful are reductions of other functional groups introduced onto the bicyclic scaffold.
Nucleophilic Substitution Reactions
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the C-6 position. For instance, in a related 6-azabicyclo[3.1.1]heptane system, isomeric alcohols were subjected to deoxyfluorination using morpholinosulfur trifluoride (Morph-DAST), which proved superior to diethylaminosulfur trifluoride (DAST), to yield the corresponding fluorinated derivatives in good yields. rsc.org This suggests that similar transformations could be applied to this compound to introduce fluorine or other nucleophiles.
Transformations of the Secondary Amine
The secondary amine in the 3-position of the bicyclic system is another key site for derivatization, readily undergoing N-alkylation and N-acylation to produce a wide array of substituted analogs.
N-Alkylation and N-Acylation
N-alkylation of the 3-azabicyclo[3.1.1]heptane core is a common strategy to introduce various substituents. For example, the alkylation of a related amine with benzyl bromide has been reported to proceed in high yield. chemrxiv.org The resulting tertiary amine can then be further modified or deprotected. chemrxiv.org
N-acylation is another important transformation, leading to the formation of amides. This is often achieved by reacting the amine with an acyl chloride or anhydride (B1165640). In the synthesis of derivatives of 3,6-diazabicyclo[3.1.1]heptane, N-acylation with propionic anhydride was successfully carried out. researchgate.net A general method for the N-acylation of amides using a pyridine (B92270) ring as an internal nucleophilic catalyst has also been described, which could be conceptually applied to the acylation of the secondary amine in this compound. d-nb.info
Table 2: N-Alkylation and N-Acylation of 3-Azabicyclo[3.1.1]heptane Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione derivative | Benzyl bromide | N-Benzylated derivative | chemrxiv.org |
| 3,6-diazabicyclo[3.1.1]heptane derivative | Propionic anhydride | N-Propionylated derivative | researchgate.net |
Formation of Amides, Imines, and Other Nitrogen-Containing Derivatives
The secondary amine of this compound can participate in amide bond formation when coupled with a carboxylic acid. While direct examples with the "-6-ol" are scarce, the synthesis of amide derivatives from related 3-azabicyclo[3.1.1]heptane carboxylic acids has been documented. For instance, the reaction of an N-Boc protected 3-azabicyclo[3.1.1]heptane amino acid with a substituted piperidine (B6355638) in the presence of HATU as a coupling agent yielded the corresponding amide. researchgate.net
Furthermore, the ketone product from the oxidation of this compound can serve as a precursor for the formation of imines. The reaction of the ketone with a primary amine would lead to the corresponding imine, which can then be reduced to a secondary amine or used as an intermediate for other transformations. The formation of an oxime from N-Boc-3-azabicyclo[3.1.1]heptan-6-one has been reported, demonstrating the reactivity of the ketone towards nitrogen nucleophiles. nih.gov The synthesis of various chiral bicyclic imines from ketone precursors via the Horner-Wadsworth-Emmons reaction has also been explored, suggesting a potential route for the derivatization of 3-azabicyclo[3.1.1]heptan-6-one. rsc.org
Functionalization of the Bicyclo[3.1.1]heptane Ring System
The bicyclo[3.1.1]heptane core of this compound presents unique opportunities and challenges for functionalization due to its strained, bridged structure. Strategic modifications of this ring system are crucial for modulating the physicochemical and pharmacological properties of its derivatives.
The introduction of halogen atoms into the 3-azabicyclo[3.1.1]heptane framework can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. While direct halogenation of this compound is not extensively documented, analogous reactions on similar bicyclic systems suggest viable synthetic routes.
For instance, the synthesis of halogenated derivatives of the related 3,6-diazabicyclo[3.1.1]heptane scaffold has been achieved, indicating that the bicyclic core is amenable to halogenation. These methods often involve the use of standard halogenating agents under controlled conditions to achieve the desired substitution. In the context of this compound, the hydroxyl group could be a handle for directing halogenation or could be transformed into a leaving group to facilitate nucleophilic substitution with halide ions.
Furthermore, the preparation of bicyclic halogenated aminocyclopropane derivatives showcases strategies that could be adapted for the 3-azabicyclo[3.1.1]heptane system. These methods may involve multi-step sequences, including the formation of reactive intermediates that can then be trapped by a halogen source. The choice of halogenating agent and reaction conditions would be critical to control the regioselectivity of the halogen introduction on the bicyclo[3.1.1]heptane ring.
Table 1: Potential Methods for Halogenation of the 3-Azabicyclo[3.1.1]heptane Ring System
| Method | Reagents and Conditions | Potential Outcome on this compound |
| Deoxyhalogenation | SOCl₂, PBr₃, or similar reagents | Replacement of the hydroxyl group with a halogen atom. |
| Electrophilic Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Direct halogenation at activated positions on the ring, if any. |
| Nucleophilic Substitution | Conversion of -OH to a good leaving group (e.g., tosylate), followed by reaction with a halide salt (e.g., NaI, KBr). | Introduction of a halogen at the C-6 position. |
Late-stage functionalization is a powerful strategy in drug discovery for the rapid diversification of complex molecules. For the 3-azabicyclo[3.1.1]heptane scaffold, palladium-catalyzed C-H bond functionalization represents a key late-stage modification approach. nih.gov
A second-generation catalyst system has been developed for the transannular C-H arylation of various azabicycloalkanes, including the azabicyclo[3.1.1]heptane core. nih.gov This methodology allows for the introduction of aryl groups at specific C-H bonds of the bicyclic system in the later stages of a synthetic sequence. The use of pyridine- and quinoline-carboxylate ligands has been shown to significantly improve the reaction rate, yield, and scope of these transformations. nih.gov This approach provides a direct route to novel derivatives without the need for de novo synthesis.
The modification of related oxabicyclo[3.1.1]heptane systems also provides insights into potential late-stage functionalization strategies. For example, the conversion of an alcohol to an aldehyde, followed by a Strecker reaction to introduce an α-amino acid moiety, demonstrates the possibility of elaborating existing functional groups. nih.gov Similarly, the transformation of an alcohol to an alkyl bromide using an Appel reaction opens up avenues for further nucleophilic substitutions. nih.gov These strategies could be applied to this compound to introduce a variety of functional groups at the C-6 position.
Table 2: Examples of Late-Stage Modification Strategies for Azabicycloalkanes
| Strategy | Catalyst/Reagents | Functional Group Introduced | Reference |
| Transannular C-H Arylation | Pd(OAc)₂ with pyridine- or quinoline-carboxylate ligands | Aryl | nih.gov |
| Swern Oxidation followed by Strecker Reaction | (COCl)₂, DMSO, Et₃N; then KCN, NH₄Cl | α-Amino acid | nih.gov |
| Appel Reaction | PPh₃, NBS | Bromo | nih.gov |
Regioselectivity and Chemoselectivity in Derivatization
Controlling regioselectivity and chemoselectivity is paramount when derivatizing a multifunctional molecule like this compound, which possesses a secondary amine, a hydroxyl group, and multiple C-H bonds with varying reactivity.
Regioselectivity in the functionalization of the 3-azabicyclo[3.1.1]heptane ring is a significant consideration. In palladium-catalyzed C-H functionalization reactions, the inherent electronic and steric properties of the bicyclic scaffold, along with the nature of the directing group and ligands, can influence the site of substitution. nih.gov For instance, in transannular C-H arylation, specific positions on the bicyclic ring may be preferentially activated. nih.gov The development of highly selective catalysts is crucial for achieving predictable and high-yielding transformations at a desired position.
Chemoselectivity is critical due to the presence of both a nucleophilic secondary amine and a hydroxyl group. Selective protection and deprotection strategies are often necessary to functionalize one group in the presence of the other. For example, in the synthesis of derivatives of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, the protection of a free amino group with benzaldehyde (B42025) was employed to achieve selective N-benzylation at the imide moiety. chemrxiv.org This highlights the importance of choosing appropriate protecting groups to direct reactivity.
When considering reactions that could potentially involve both the amine and hydroxyl groups, such as acylation or alkylation, the relative nucleophilicity of these groups and the reaction conditions will determine the outcome. The secondary amine is generally more nucleophilic than the secondary alcohol, suggesting that N-functionalization would be favored under many conditions. However, by modulating the reaction parameters, such as solvent, temperature, and the nature of the electrophile, it may be possible to achieve selective O-functionalization.
The interplay between the amine and hydroxyl groups can also be exploited for the synthesis of more complex derivatives. For instance, the formation of intramolecular ethers or lactones could be envisioned under appropriate conditions, where one group acts as a nucleophile and the other is transformed into a leaving group. The rigid bicyclic framework would impose specific stereochemical constraints on such cyclization reactions.
Computational and Theoretical Investigations of 3 Azabicyclo 3.1.1 Heptan 6 Ol
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating reaction mechanisms, transition states, and reaction energetics. For bicyclic systems such as 3-azabicyclo[3.1.1]heptanes, DFT calculations are instrumental in understanding their formation and transformations. Studies on the synthesis of the 3-azabicyclo[3.1.1]heptane core have utilized computational methods to investigate reaction pathways, such as the isomerization of spirocyclic precursors. researchgate.net
The accurate prediction of reaction barrier heights and energies is critical for understanding chemical kinetics. rsc.org DFT methods are frequently employed for this purpose due to their balance of computational efficiency and accuracy. rsc.org By modeling the electronic structure and energy changes throughout a reaction, DFT can help identify the most plausible mechanism, rationalize unexpected product formations, and predict the feasibility of proposed synthetic routes under various conditions. researchgate.netrsc.org
Conformational Analysis and Prediction of Preferred Geometries
The three-dimensional structure of 3-azabicyclo[3.1.1]heptan-6-ol is defined by its rigid, bridged ring system. This inherent structural rigidity is a key feature, making it a subject of interest for conformational analysis.
The 3-azabicyclo[3.1.1]heptane framework consists of a six-membered piperidine (B6355638) ring fused with a four-membered cyclobutane (B1203170) ring. This fusion results in a conformationally restricted structure. nih.govresearchgate.net Unlike flexible six-membered rings like cyclohexane, which can readily interconvert between chair, boat, and twist-boat conformations, the bicyclic nature of this compound locks the piperidine ring into a specific geometry. This high degree of conformational constraint is a source of significant ring strain. Computational analysis allows for the quantification of this strain energy, providing insights into the molecule's thermodynamic stability and inherent reactivity. The lack of flexibility is a defining characteristic, influencing how the molecule interacts with its environment.
The Exit Vector Plot (EVP) is a computational approach used to analyze and visualize the geometric space occupied by molecular scaffolds. researchgate.net This method is particularly useful for understanding the orientation of substituents attached to a core structure. For azabicyclic systems, EVP analysis reveals that the conformational restrictions can stabilize specific boat and distorted chair conformations of the piperidine ring. researchgate.net
Studies on related 6-azabicyclo[3.1.1]heptanes and 3-azabicyclo[3.1.1]heptanes have used EVP to compare their three-dimensional shapes to other important chemical motifs. researchgate.netresearchgate.netnih.gov For instance, analysis of the geometric parameters—such as the distances (r, d) and angle (φ) between exit vectors—shows that the 3-azabicyclo[3.1.1]heptane core can serve as a saturated, three-dimensional bioisostere of a 3,5-disubstituted pyridine (B92270) ring. researchgate.netresearchgate.netresearchgate.net This geometric similarity is crucial for applications in medicinal chemistry.
Table 1: Comparison of Geometric Parameters for 3-Azabicyclo[3.1.1]heptane and Pyridine Cores
| Compound Type | Angle (φ) [°] | Distance (r) [Å] | Distance (d) [Å] |
|---|---|---|---|
| 3-Azabicyclo[3.1.1]heptanes | ~120 | 4.79–4.81 | 2.40-2.41 |
| 3,5-Disubstituted Pyridine | ~120 | 5.06 | 2.53 |
Data sourced from X-ray crystal data analysis of various derivatives. researchgate.net
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. derpharmachemica.com These methods are fundamental in rational drug design. derpharmachemica.com For a molecule like this compound, molecular modeling can generate and optimize its 3D structure, providing a realistic representation for further studies.
Docking simulations then place this 3D structure into the binding site of a target protein, predicting the preferred binding orientation and conformation. derpharmachemica.com The goal is to understand the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The evaluation of docking results considers factors like chemical complementarity between the ligand and the protein's binding pocket. derpharmachemica.com While excluding specific biological activities, the general application of these studies is to assess the structural fit of conformationally restricted scaffolds, like the 3-azabicyclo[3.1.1]heptane core, within protein binding sites.
Prediction of Spectroscopic Parameters for Structural Characterization
Computational methods can predict various spectroscopic parameters that are vital for the structural elucidation of novel compounds. These predictions can aid in the interpretation of experimental data from techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
For mass spectrometry, properties such as the predicted Collision Cross Section (CCS) can be calculated. The CCS is a measure of the ion's size and shape in the gas phase. Public databases provide predicted CCS values for different adducts of this compound, which can be compared with experimental ion mobility-mass spectrometry data for confident identification. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 114.09134 | 128.7 |
| [M+Na]⁺ | 136.07328 | 133.6 |
| [M-H]⁻ | 112.07678 | 124.1 |
| [M+NH₄]⁺ | 131.11788 | 146.6 |
| [M+K]⁺ | 152.04722 | 134.7 |
Data calculated using CCSbase. uni.lu
Furthermore, computational chemistry is widely used to predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding of each nucleus in the molecule's computed equilibrium geometry, a theoretical NMR spectrum can be generated. This predicted spectrum can be an invaluable tool for assigning peaks in an experimental spectrum, especially for complex, rigid structures where spectral overlap and unusual chemical shifts may occur.
Role As a Building Block and Bioisostere in Chemical Research
Design of Conformationally Restricted Scaffolds
The defining characteristic of the 3-azabicyclo[3.1.1]heptane system is its rigid, bridged bicyclic structure. Unlike simple piperidine (B6355638) or other saturated heterocycles that can adopt multiple conformations (e.g., chair, boat, twist-boat), the bicyclic nature of this scaffold severely limits its conformational flexibility. researchgate.net This inherent rigidity is highly advantageous in drug design. By incorporating such a conformationally restricted scaffold, chemists can lock a molecule into a specific three-dimensional orientation. researchgate.netresearchgate.net
This structural constraint helps in understanding the precise spatial arrangement of functional groups required for optimal interaction with a biological target, such as a receptor or enzyme. The 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, a related ketone, serves as a building block for creating these novel, conformationally restricted piperidine derivatives. nih.govresearchgate.net The fixed geometry reduces the entropic penalty upon binding to a target, which can lead to enhanced binding affinity and biological activity.
Applications as Bioisosteres for Aromatic and Aliphatic Rings
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 3-azabicyclo[3.1.1]heptane scaffold has proven to be an effective bioisosteric replacement for several common rings found in pharmaceuticals. chemrxiv.orgresearchgate.net
Mimicry of Pyridine (B92270) and Piperidine Moieties
The 3-azabicyclo[3.1.1]heptane core is widely recognized as a saturated, three-dimensional bioisostere of both pyridine and piperidine, two of the most ubiquitous heterocycles in drug discovery. chemrxiv.orgresearchgate.net Its bicyclic structure can effectively mimic the spatial arrangement of substituents on these rings. chemrxiv.org Crystallographic analysis has shown a high degree of similarity between the 3-azabicyclo[3.1.1]heptane core and the pyridine ring. chemrxiv.org
Molecular structure analysis using exit vector plots (EVP) further clarifies this relationship for the related 6-azabicyclo[3.1.1]heptane system. The analysis revealed that cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes act as three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformation, while the trans-isomers can be considered mimics of the less common "boat" conformation of piperidine. jove.com This ability to serve as a non-classical, conformationally defined piperidine isostere makes it a valuable tool for exploring new chemical space. researchgate.netjove.com
Emulation of Meta-Substituted Arenes
The concept of using saturated bicyclic systems to mimic aromatic rings, often termed "escaping from flatland," is a key strategy in modern medicinal chemistry. nih.gov While bicyclo[1.1.1]pentane is a well-established mimic for para-substituted arenes, the bicyclo[3.1.1]heptane core has been identified as an excellent isostere for meta-substituted benzenes. nih.govspringernature.com This is because the bridgehead substituents on the bicyclo[3.1.1]heptane scaffold map almost perfectly onto the geometry of a meta-substituted benzene, with similar angles between exit vectors (119-120°) and distances between substituents (4.8-5.0 Å). chemrxiv.orgenamine.net
The introduction of a nitrogen atom to create the 3-azabicyclo[3.1.1]heptane scaffold extends this mimicry to heteroaromatic rings, positioning it as a potential saturated bioisostere for 3,5-disubstituted pyridines. researchgate.netchemrxiv.org This allows chemists to replace a planar meta-phenylene or pyridine ring with a saturated, sp³-rich core, which can significantly alter and often improve the molecule's physicochemical properties.
Impact on Molecular Properties in Structure-Activity Relationship Studies (General Principles)
Replacing traditional aromatic or aliphatic rings with the 3-azabicyclo[3.1.1]heptane scaffold can lead to substantial improvements in key drug-like properties, such as solubility and metabolic stability.
Enhancement of Aqueous Solubility
A significant challenge in drug discovery is overcoming the poor aqueous solubility of lead compounds. The introduction of sp³-rich, polar scaffolds like 3-azabicyclo[3.1.1]heptane can address this issue. A notable example is the modification of the antihistamine drug Rupatadine. When its central pyridine ring was replaced with a 3-azabicyclo[3.1.1]heptane core, the aqueous solubility of the resulting analog increased more than tenfold. chemrxiv.org Similarly, replacing the central benzene ring in the anticancer drug Sonidegib with the related 3-oxabicyclo[3.1.1]heptane scaffold resulted in a greater than 500% improvement in water solubility. nih.govnih.gov This enhancement is attributed to the reduced lipophilicity and improved solvation properties of the saturated bicyclic core compared to the flat, hydrophobic aromatic ring it replaces.
| Compound | Core Structure | Aqueous Solubility |
| Rupatadine | Pyridine | 29 µM |
| Rupatadine Analog | 3-Azabicyclo[3.1.1]heptane | 365 µM |
| Sonidegib | Benzene | 6 µM |
| Sonidegib Analog | 3-Oxabicyclo[3.1.1]heptane | 34 µM |
This table presents data on how replacing aromatic cores with bicyclic scaffolds impacts aqueous solubility.
Improvement of Metabolic Stability
Aromatic rings are often susceptible to metabolic degradation by cytochrome P450 enzymes, typically through oxidation. Replacing these vulnerable moieties with a saturated, non-aromatic scaffold like 3-azabicyclo[3.1.1]heptane can block these metabolic pathways, thereby improving the compound's stability and half-life in the body. researchgate.net In the case of the Rupatadine analog, the replacement of the pyridine ring led to a dramatic improvement in metabolic stability alongside other physicochemical parameters. chemrxiv.org Likewise, the Sonidegib analog featuring a 3-oxabicyclo[3.1.1]heptane core also showed enhanced metabolic stability. nih.gov This improved resistance to metabolism can lead to better bioavailability and a more favorable pharmacokinetic profile for drug candidates.
Modulation of Lipophilicity
Lipophilicity is a critical physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The ability to finely tune this property is essential for optimizing both pharmacokinetic and pharmacodynamic outcomes. The 3-azabicyclo[3.1.1]heptane scaffold, particularly when functionalized as 3-azabicyclo[3.1.1]heptan-6-ol, serves as an effective tool for modulating lipophilicity, generally leading to a reduction in this parameter compared to its aromatic counterparts like pyridine.
This effect is powerfully demonstrated in a case study involving the antihistamine drug Rupatidine. jove.comenamine.netresearchgate.net Researchers synthesized an analog of Rupatidine where the planar pyridine ring was replaced by a saturated 3-azabicyclo[3.1.1]heptane core. jove.com This bioisosteric substitution resulted in a marked improvement in the compound's physicochemical properties, most notably a significant decrease in lipophilicity and a corresponding increase in aqueous solubility. jove.comwhiterose.ac.uk
The experimental distribution coefficient (logD at pH 7.4), a practical measure of lipophilicity, was significantly lower for the analog (logD = 3.8) compared to the parent drug, Rupatidine (logD > 4.5). jove.com Concurrently, the aqueous solubility of the analog (365 µM) was over twelve times greater than that of Rupatidine (29 µM). jove.com This demonstrates the scaffold's ability to impart more favorable, less "greasy" characteristics to a molecule, which can be highly advantageous for improving its drug-like properties. Interestingly, the calculated lipophilicity (cLogP) remained nearly unchanged, highlighting the importance of experimental measurements which better reflect the influence of a molecule's three-dimensional shape on its properties. jove.com The introduction of the hydroxyl group in this compound can further enhance hydrophilicity through its hydrogen bonding capabilities.
Utility in Scaffold-Hopping and Fragment-Based Drug Discovery (Methodological Focus)
Scaffold-hopping and fragment-based drug discovery (FBDD) are powerful methodologies for identifying novel chemical entities with therapeutic potential. The utility of this compound in these approaches stems directly from its structural and chemical properties, which make it an ideal building block for creating diverse and effective compound libraries.
Methodological Advantages:
Bioisosterism and 3D-Shape: The 3-azabicyclo[3.1.1]heptane core is recognized as a nonclassical, saturated bioisostere of medicinally important rings like piperidine and pyridine. rsc.orgchemrxiv.org Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement of substituents, allowing chemists to "escape from flatland" and explore new chemical space. rsc.org This is a critical methodological advantage in scaffold hopping, where the goal is to replace a core scaffold while maintaining the geometric presentation of key pharmacophoric features.
Exit Vector Analysis: A key methodological tool for understanding and utilizing scaffolds like this is Exit Vector Plot (EVP) analysis. jove.comenamine.netacs.org EVP analysis characterizes the precise spatial orientation of the bonds (exit vectors) connecting the core scaffold to its substituents. Studies on the related 6-azabicyclo[3.1.1]heptane scaffold have shown that different diastereomers present their substituents in fundamentally different ways. jove.comenamine.netacs.org For instance, cis-isomers can act as three-dimensional analogs of the common 1,4-disubstituted piperidine in a chair conformation, while trans-isomers can mimic the less common "boat" conformation. jove.comenamine.netacs.org This detailed geometric understanding allows for a more rational, structure-based approach to library design. Chemists can select specific isomers of building blocks like this compound to precisely match the required vector space of a target's binding site.
Synthetic Accessibility and Library Design: The methodological utility of a building block is contingent upon its synthetic accessibility. Efficient, scalable syntheses for various 3-azabicyclo[3.1.1]heptane derivatives have been developed, enabling their production on a multigram scale. chemrxiv.orgchemrxiv.org This accessibility is crucial for FBDD and scaffold hopping campaigns, which often require the synthesis of large libraries of related compounds. The presence of two distinct functional groups in this compound (a secondary amine and a secondary alcohol) provides two points for diversification, allowing for the systematic and modular construction of fragment libraries with varied properties and substitution patterns. whiterose.ac.uk This modularity is a core principle in the design of libraries for exploring structure-activity relationships (SAR).
Future Perspectives in 3 Azabicyclo 3.1.1 Heptan 6 Ol Research
Development of Novel Enantioselective Synthetic Routes
While several efficient methods for the synthesis of the 3-azabicyclo[3.1.1]heptane core have been established, the development of novel, practical, and highly enantioselective routes remains a critical objective. chemrxiv.orgnih.gov The stereochemistry of the hydroxyl group at the C-6 position, in addition to potential substituents on the bicyclic framework, can profoundly influence the biological activity of the resulting molecules. Future research will likely focus on asymmetric syntheses that allow for precise control over the absolute configuration of all stereocenters.
Promising avenues for exploration include:
Catalyst-Controlled Annulations: Recent work on the divergent synthesis of 2- and 3-azabicyclo[3.1.1]heptenes through catalyst-controlled annulations of bicyclo[1.1.0]butanes with vinyl azides highlights the power of catalysis in constructing this bicyclic system. acs.org Future efforts could adapt these strategies to incorporate chiral catalysts, thereby inducing enantioselectivity in the formation of the 3-azabicyclo[3.1.1]heptane core.
Asymmetric Cycloadditions: The development of photocatalyzed [2σ + 2σ] and [2σ + 2π] cycloadditions for the synthesis of bicyclo[3.1.1]heptanes opens up new possibilities. acs.org The use of chiral photosensitizers or catalysts in these reactions could provide a direct entry to enantiomerically enriched 3-azabicyclo[3.1.1]heptan-6-ol precursors.
Enzymatic Resolutions: Biocatalysis offers a powerful tool for the synthesis of chiral molecules. The enzymatic resolution of racemic this compound or its synthetic intermediates could provide an efficient means to obtain enantiomerically pure isomers.
A summary of current synthetic strategies that could be adapted for enantioselective synthesis is presented in Table 1.
| Synthetic Strategy | Key Precursors | Potential for Enantioselectivity | Reference |
| Intramolecular Imide Formation | 1,3-functionalized cyclobutane (B1203170) derivatives | Use of chiral auxiliaries or catalysts in the functionalization of the cyclobutane ring. | chemrxiv.org |
| Reduction of Spirocyclic Oxetanyl Nitriles | Spirocyclic oxetanyl nitriles | Asymmetric reduction using chiral reducing agents or catalysts. | nih.gov |
| Catalyst-Controlled Annulations | Bicyclo[1.1.0]butanes and vinyl azides | Employment of chiral transition metal catalysts (e.g., Ti, Sc). | acs.org |
Exploration of Diverse Chemical Transformations
The functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and for its incorporation into larger, more complex molecules. While some derivatization methods have been reported, a significant opportunity exists to explore a wider range of chemical transformations. chemrxiv.org
Future research in this area will likely focus on:
Selective Functionalization: Developing methods for the selective functionalization of the different positions of the 3-azabicyclo[3.1.1]heptane core is a key objective. This includes targeting the nitrogen atom, the carbon atoms of the cyclobutane ring, and the bridgehead positions.
Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly desirable in drug discovery. Research into late-stage C-H functionalization of the this compound scaffold could provide rapid access to diverse libraries of analogs.
Novel Ring-Opening Reactions: Investigating novel ring-opening reactions of the bicyclic system could lead to the formation of unique and valuable piperidine (B6355638) derivatives with defined stereochemistry.
Examples of potential chemical transformations are outlined in Table 2.
| Position | Transformation | Potential Functional Groups | Reference |
| N-3 | Alkylation, Acylation, Arylation | Alkyl, acyl, aryl, heteroaryl groups | nih.gov |
| C-6 | Oxidation, Substitution | Ketone, esters, ethers, halides | nih.gov |
| Bridgehead | Minisci-like reactions | Heterocycles | nih.gov |
| Cyclobutane Ring | C-H activation | Alkyl, aryl, functionalized groups | N/A |
Integration into Complex Molecular Architectures and Libraries
The utility of this compound as a building block in medicinal chemistry has been demonstrated by its incorporation into analogs of bioactive molecules such as Rupatadine and Thalidomide. chemrxiv.orgresearchgate.net The future will see an expansion of this trend, with the integration of this scaffold into increasingly complex molecular architectures and the creation of large, diverse compound libraries for high-throughput screening.
Key directions for future research include:
Scaffold Hopping and Bioisosteric Replacement: The 3-azabicyclo[3.1.1]heptane core is considered a saturated bioisostere of pyridine (B92270) and piperidine. chemrxiv.orgresearchgate.net Future work will involve the systematic replacement of these common heterocycles in known bioactive compounds with the 3-azabicyclo[3.1.1]heptane scaffold to explore new chemical space and improve drug-like properties. researchgate.net
Diversity-Oriented Synthesis: The development of robust synthetic routes to functionalized this compound derivatives will enable the creation of diversity-oriented synthesis (DOS) libraries. These libraries, containing a wide range of structurally diverse compounds, will be invaluable for identifying novel hits in drug discovery programs.
PROTACs and Molecular Glues: The incorporation of the 3-azabicyclo[3.1.1]heptane scaffold into bridged analogs of Thalidomide suggests its potential for use in the design of proteolysis-targeting chimeras (PROTACs) and molecular glues. chemrxiv.orgchemrxiv.org Further exploration of this application could lead to the development of novel protein degraders.
Advanced Computational Methodologies for Scaffold Design
Computational chemistry and molecular modeling are becoming increasingly important tools in drug discovery. unife.it In the context of this compound research, advanced computational methodologies can be leveraged to guide the design of novel scaffolds with desired properties.
Future applications of computational methods include:
Conformational Analysis: A thorough understanding of the conformational preferences of the 3-azabicyclo[3.1.1]heptane scaffold is essential for rational drug design. Computational methods can be used to predict the low-energy conformations of substituted derivatives and to understand how these conformations influence binding to biological targets.
In Silico Screening: Virtual screening of compound libraries containing the 3-azabicyclo[3.1.1]heptane scaffold against various biological targets can help to identify promising hit compounds for further experimental investigation.
Quantum Mechanical Calculations: Quantum mechanical calculations can be used to predict the physicochemical properties of novel this compound derivatives, such as their pKa, logP, and metabolic stability. This information can be used to prioritize the synthesis of compounds with optimal drug-like properties. The use of exit vector parameters (EVP) has already been shown to be a valuable tool for analyzing the molecular structure of substituted 6-azabicyclo[3.1.1]heptanes. enamine.net
Application in Chemical Biology Tools (excluding pharmacology and clinical data)
Beyond its use as a scaffold for drug candidates, this compound and its derivatives have the potential to be developed into valuable chemical biology tools for probing biological systems.
Future research in this area could focus on:
Chemical Probes: The 3-azabicyclo[3.1.1]heptane scaffold can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create chemical probes. These probes can be used to visualize and study the localization and dynamics of their biological targets within cells.
Activity-Based Probes: The development of activity-based probes incorporating the 3-azabicyclo[3.1.1]heptane scaffold could enable the profiling of enzyme activity in complex biological samples.
Fragment-Based Screening: The 3-azabicyclo[3.1.1]heptane core represents an attractive fragment for use in fragment-based drug discovery (FBDD). Screening of fragment libraries containing this scaffold against a variety of biological targets could identify novel starting points for drug discovery programs.
Q & A
Q. What are the primary synthetic routes for 3-Azabicyclo[3.1.1]heptan-6-ol, and how do they differ in yield and scalability?
Methodological Answer: The synthesis of this compound typically involves the reduction of spirocyclic oxetanyl nitriles, which proceeds via a mechanism involving ring-opening and cyclization. This method has been optimized for scalability and yields up to 80% under catalytic hydrogenation conditions (e.g., Pd/C, H₂) . Alternative approaches include lithium aluminum hydride (LiAlH₄) reduction of ketone precursors, though this may introduce stereochemical complexity requiring chromatographic separation .
Q. How can researchers confirm the stereochemical configuration of this compound derivatives?
Methodological Answer: Stereochemical assignments rely on comparative NMR analysis with authentic samples or computational modeling (e.g., density functional theory (DFT) for predicting chemical shifts). For example, the endo configuration of bicyclic alcohols can be confirmed by comparing -NMR coupling constants () with reference data . X-ray crystallography is recommended for unambiguous confirmation, particularly when synthesizing novel derivatives .
Advanced Research Questions
Q. How can conflicting data on the pharmacokinetic properties of this compound analogs be resolved?
Methodological Answer: Discrepancies in bioavailability or metabolic stability often arise from structural variations (e.g., substituents at the bridgehead position). To address this:
Comparative Studies : Use standardized assays (e.g., Caco-2 permeability, microsomal stability) across analogs.
Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict ADME properties based on electronic and steric parameters .
Isotopic Labeling : Track metabolic pathways using -labeled compounds to identify degradation hotspots .
Example Case :
Replacing the pyridine ring in Rupatidine with this compound improved logP by 0.5 units, enhancing membrane permeability .
Q. What strategies optimize the regioselectivity of functionalization at the bridgehead position?
Methodological Answer: Regioselective functionalization requires careful control of reaction conditions:
- Electrophilic Aromatic Substitution : Use directing groups (e.g., Boc-protected amines) to bias reactivity.
- Photocatalytic Methods : Minisci-type reactions with heteroaryl radicals under UV light enable C–H functionalization .
- Steric Control : Bulky reagents (e.g., TMS-protected intermediates) favor substitution at less hindered positions .
Q. How do computational methods aid in predicting the biological activity of this compound derivatives?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like histamine H₁ receptors. Key steps include:
Target Preparation : Retrieve receptor structures from PDB (e.g., 3RZE for H₁).
Ligand Optimization : Minimize energy of derivatives using Gaussian09 at the B3LYP/6-31G* level.
Binding Mode Analysis : Identify critical interactions (e.g., hydrogen bonding with Glu181) .
Q. What analytical techniques are critical for resolving synthetic byproducts in bicyclic systems?
Methodological Answer: Byproduct identification requires:
- LC-MS/MS : Detect low-abundance impurities using high-resolution mass spectrometry.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IG-3 .
Case Study :
Oxymercuration-demercuration of 6-methylenebicyclo[3.1.1]heptane yielded four stereoisomers, resolved via preparative GC with a 28-ft Carbowax column .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
